molecular formula C18H13ClN4O2S2 B2509013 N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 714284-14-7

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No.: B2509013
CAS No.: 714284-14-7
M. Wt: 416.9
InChI Key: WHXICSFTOORGNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
  • N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}pyridine-2-sulfonamide

Uniqueness

N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

N-[3-(3-chloroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXICSFTOORGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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